molecular formula C13H9BrN2 B6302940 5-Bromo-2-(pyridin-4-yl)-1H-indole CAS No. 906776-79-2

5-Bromo-2-(pyridin-4-yl)-1H-indole

Cat. No. B6302940
CAS RN: 906776-79-2
M. Wt: 273.13 g/mol
InChI Key: YDNCKIWPRDQNBC-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-yl)-1H-indole, commonly known as 5-Br-2-Pyr-Indole, is a heterocyclic aromatic compound that is used in various scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 155-156°C. It has the molecular formula C10H7BrN2 and a molecular weight of 245.08 g/mol. This compound has been used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

5-Br-2-Pyr-Indole has been used in various scientific research applications. It has been used in organic synthesis, drug discovery, and biochemistry. In organic synthesis, 5-Br-2-Pyr-Indole is used as a starting material for the synthesis of various heterocyclic compounds. In drug discovery, it is used as a scaffold for the synthesis of novel and potent bioactive compounds. In biochemistry, it is used as a tool to study the structure and function of proteins and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Br-2-Pyr-Indole in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, the compound is relatively stable and has a low toxicity profile. The main limitation of using 5-Br-2-Pyr-Indole in laboratory experiments is that its mechanism of action is not well understood.

Future Directions

Future research should focus on elucidating the mechanism of action of 5-Br-2-Pyr-Indole and its potential therapeutic applications. Additionally, further research should be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the potential of 5-Br-2-Pyr-Indole as a tool for drug discovery.

Synthesis Methods

The synthesis of 5-Br-2-Pyr-Indole can be achieved through the reaction of 4-bromo-2-pyridinecarboxaldehyde and 1-methylimidazole in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically carried out at room temperature. The reaction yields a white solid product, which is the desired 5-Br-2-Pyr-Indole.

properties

IUPAC Name

5-bromo-2-pyridin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNCKIWPRDQNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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